Cas no 2245-38-7 (1,6,7-Trimethylnaphthalene)
1,6,7-Trimethylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene,1,6,7-trimethyl-
- 2,3,5-Trimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
- 2,3,5-Trimethylnaphthalene Solution
- 1,6,7-trimethylnaphtalene
- 1,6,7-trimethyl-naphthalene
- 1,6,7-Trimethyl-naphthalin
- 2,3,4,6-TETRACB UNLABELED
- 2,3,5-trimethylnaphthylene
- 2,5-Trimethylnaphthalene
- Naphthalene,1,6,7-trimethyl
- Naphthalene,2,3,5-trimethyl
- Naphthalene, 1,6,7-trimethyl-
- Naphthalene, 2,3,5-trimethyl-
- 4WC055TBJ9
- NSC89511
- Naphthalene,6,7-trimethyl-
- Naphthalene,3,5-trimethyl-
- JBXULKRNHAQMAS-UHFFFAOYSA-N
- 6112AF
- FCH917375
- VZ20748
- T0772
- N-CARBOBENZYLOXY-L-ASPARTICANHYDRIDE
- FT-0634163
- 2,3,5-Trimethylnaphthalene 10 microg/mL in Cyclohexane
- DTXSID7062291
- MFCD00044834
- 2245-38-7
- NSC 89511
- UNII-4WC055TBJ9
- CHEBI:89809
- CAA24538
- AI3-28792
- D78423
- EINECS 218-833-5
- NSC-89511
- CS-0320661
- Q27161997
- AKOS006228565
- AS-58800
- NS00027190
- Naphthalene, 1,6,7-trimethyl-(8CI)(9CI)
- Naphthalene, 1,6,7-trimethyl-(8CI)
- DB-045926
- DTXCID1036703
-
- MDL: MFCD00044834
- Inchi: 1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3
- InChI Key: JBXULKRNHAQMAS-UHFFFAOYSA-N
- SMILES: C12=CC(C)=C(C)C=C1C=CC=C2C
Computed Properties
- Exact Mass: 170.11000
- Monoisotopic Mass: 170.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.007 g/mL at 25 °C(lit.)
- Melting Point: 25°C
- Boiling Point: 285 °C/762 mmHg(lit.)
- Flash Point: 24 °C
- Refractive Index: n20/D 1.608(lit.)
- PSA: 0.00000
- LogP: 3.76500
- Solubility: Not determined
1,6,7-Trimethylnaphthalene Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1,6,7-Trimethylnaphthalene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,6,7-Trimethylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849396-25mg |
2,3,5-Trimethylnaphthalene |
2245-38-7 | 95%,GC | 25mg |
207.00 | 2021-05-17 | |
| Chemenu | CM232235-1g |
1,6,7-Trimethylnaphthalene |
2245-38-7 | 97% | 1g |
$1047 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49230-25mg |
1,6,7-trimethylnaphthalene |
2245-38-7 | - | 25mg |
¥368.0 | 2023-09-06 | |
| Chemenu | CM232235-1g |
1,6,7-Trimethylnaphthalene |
2245-38-7 | 97% | 1g |
$*** | 2023-03-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0772-100MG |
2,3,5-Trimethylnaphthalene |
2245-38-7 | >95.0%(GC) | 100mg |
¥790.00 | 2024-04-17 | |
| eNovation Chemicals LLC | D748242-100mg |
2,3,5-TRIMETHYLNAPHTHALENE |
2245-38-7 | 95.0% | 100mg |
$170 | 2024-06-07 | |
| TRC | T796475-10mg |
1,6,7-Trimethylnaphthalene |
2245-38-7 | 10mg |
$ 173.00 | 2023-09-05 | ||
| TRC | T796475-50mg |
1,6,7-Trimethylnaphthalene |
2245-38-7 | 50mg |
$ 770.00 | 2023-09-05 | ||
| abcr | AB143344-100 mg |
2,3,5-Trimethylnaphthalene, 95%; . |
2245-38-7 | 95% | 100 mg |
€166.20 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0772-100mg |
1,6,7-Trimethylnaphthalene |
2245-38-7 | 95.0%(GC) | 100mg |
¥1145.0 | 2022-06-10 |
1,6,7-Trimethylnaphthalene Related Literature
-
Chun Yang,Gong Zhang,Zhendi Wang,Zeyu Yang,Bruce Hollebone,Mike Landriault,Keval Shah,Carl E. Brown Anal. Methods 2014 6 7760
-
Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117
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3. CLXXVI.—Synthesis of alkyl naphthalenes. Part III. 2 : 3 : 5-TrimethylnaphthaleneDonald Graham Wilkinson J. Chem. Soc. 1931 1333
-
Fan Yang,Qingbo Yu,Zhenfei Qi,Qin Qin RSC Adv. 2021 11 38434
-
Nuttapan Promsampao,Nuwong Chollacoop,Adisak Pattiya React. Chem. Eng. 2022 7 398
Additional information on 1,6,7-Trimethylnaphthalene
Exploring the Properties and Applications of 1,6,7-Trimethylnaphthalene
1,6,7-Trimethylnaphthalene, also known by its CAS registry number CAS No. 2245-38-7, is a fascinating compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are known for their unique electronic properties and structural stability. In recent years, advancements in synthetic methodologies and characterization techniques have shed new light on the potential applications of 1,6,7-Trimethylnaphthalene in areas such as electronics, optoelectronics, and advanced materials.
The molecular structure of 1,6,7-Trimethylnaphthalene consists of a naphthalene core with three methyl groups attached at positions 1, 6, and 7. This specific substitution pattern imparts distinct electronic and steric properties to the molecule. Researchers have recently explored how these properties can be leveraged to enhance the performance of organic semiconductors. For instance, studies published in leading journals such as Nature Communications and Advanced Materials have demonstrated that 1,6,7-Trimethylnaphthalene-based materials exhibit improved charge transport characteristics compared to traditional naphthalene derivatives.
The synthesis of CAS No. 2245-38-7 has been a topic of extensive research. Traditional methods often involve multi-step reactions with low yields and harsh conditions. However, recent breakthroughs in catalytic chemistry have enabled more efficient routes to this compound. For example, a study reported in Chemical Science utilized palladium-catalyzed coupling reactions to achieve high-yield synthesis under mild conditions. These advancements not only make the production of 1,6,7-Trimethylnaphthalene more feasible but also pave the way for its large-scale application in industry.
In terms of applications, 1,6,7-Trimethylnaphthalene has shown promise in organic electronics due to its high electron mobility and thermal stability. Researchers at prestigious institutions such as Stanford University have investigated its use in organic field-effect transistors (OFETs). Their findings suggest that incorporating this compound into transistor architectures could lead to devices with superior performance metrics. Furthermore, its unique optical properties make it a candidate for applications in light-emitting diodes (LEDs) and photovoltaic cells.
Beyond electronics, CAS No. 2245-38-7 has also found relevance in the field of material science. Its rigid molecular structure makes it an ideal building block for constructing two-dimensional (2D) materials such as graphene analogs. A recent study published in Nano Letters demonstrated that films composed of self-assembled layers of 1,6,7-Trimethylnaphthalene exhibit exceptional mechanical strength and electrical conductivity. These attributes position it as a potential candidate for next-generation nanomaterials.
The environmental impact of synthesizing and using 1,6,7-Trimethylnaphthalene has also been a subject of scrutiny. While initial concerns about its ecological footprint were raised due to its classification under certain regulatory frameworks (though not as a restricted or controlled substance), recent studies have shown that proper waste management practices can mitigate these concerns effectively.
In conclusion,
the exploration into the properties and applications ofCAS No. 2245-38-7 strong > continues to expand our understanding of polycyclic aromatic hydrocarbons.
With ongoing research uncovering new synthetic pathways,
characterization techniques,
and application potentials,
this compound is poised to play an increasingly significant role in modern chemistry.
As we move forward,
the focus will likely remain on optimizing its synthesis,
enhancing its functional properties,
and exploring novel application domains.
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